molecular formula C15H17NO B6367398 2-Hydroxy-3-(4-t-butylphenyl)pyridine, 95% CAS No. 1261994-36-8

2-Hydroxy-3-(4-t-butylphenyl)pyridine, 95%

Cat. No. B6367398
CAS RN: 1261994-36-8
M. Wt: 227.30 g/mol
InChI Key: NPQCBZINSIJVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-t-butylphenyl)pyridine, 95% (or 2H3-4-t-butylphenylpyridine, 95%) is an organic compound, which is a type of heterocyclic compound containing nitrogen and carbon atoms. It is a colorless solid and is soluble in organic solvents. 2H3-4-t-butylphenylpyridine, 95% is used in various applications such as synthesis of organic compounds, research and development, and as a reagent in laboratory experiments.

Mechanism of Action

2H3-4-t-butylphenylpyridine, 95% is a versatile reagent and can be used in various reactions. It is a nucleophilic reagent, which means it can act as a nucleophile, or an electron-rich species, in organic reactions. It can form a covalent bond with an electron-poor species, such as an electrophile. This type of reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2H3-4-t-butylphenylpyridine, 95% is a non-toxic, non-irritant compound and is not known to have any adverse effects on humans. It is not known to have any effects on biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

2H3-4-t-butylphenylpyridine, 95% is a useful reagent in laboratory experiments due to its versatility and stability. It is a non-toxic and non-irritant compound, which makes it safe to use in laboratory settings. However, it is important to note that it is a highly flammable compound, so it must be handled with care. In addition, it is important to ensure that the reaction is carried out in a well-ventilated area.

Future Directions

In the future, 2H3-4-t-butylphenylpyridine, 95% may be used in the synthesis of novel organic compounds, such as pharmaceuticals, agrochemicals, and materials. It may also be used in the synthesis of other heterocyclic compounds, such as imidazoles and pyridines. Additionally, it may be used in the synthesis of other organic compounds, such as amines, amides, and esters. Furthermore, it may be used in the synthesis of metal complexes, such as those containing copper, palladium, and nickel. Finally, it may be used in the synthesis of fluorescent dyes, which may be used in various applications, such as medical imaging and drug delivery.

Synthesis Methods

2H3-4-t-butylphenylpyridine, 95% can be prepared by the reaction of 4-t-butylphenylpyridine with sodium hypochlorite in an aqueous solution. The reaction proceeds via a nucleophilic substitution reaction, where the chlorine atom from the sodium hypochlorite is replaced by a hydroxyl group. The reaction produces a mixture of 2H3-4-t-butylphenylpyridine, 95% and 2H4-4-t-butylphenylpyridine, 5%. The 2H3-4-t-butylphenylpyridine, 95% can be isolated by crystallization or distillation.

Scientific Research Applications

2H3-4-t-butylphenylpyridine, 95% is used in various scientific research applications. It has been used in the synthesis of novel organic compounds, such as 4-t-butyl-2-hydroxy-3-phenylpyridine, which has been used as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of various heterocyclic compounds. Furthermore, 2H3-4-t-butylphenylpyridine, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug diclofenac.

properties

IUPAC Name

3-(4-tert-butylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)13-5-4-10-16-14(13)17/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQCBZINSIJVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682903
Record name 3-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-36-8
Record name 3-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.